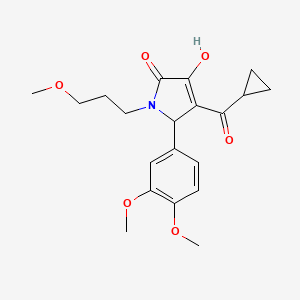
5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one” is a complex organic molecule. It contains a pyrrolin-2-one group, which is a type of lactam (a cyclic amide). Lactams are found in many biologically active compounds. The molecule also contains methoxy and cyclopropylcarbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolin-2-one ring, which would contribute to its reactivity and possibly its biological activity. The methoxy groups could potentially participate in reactions involving cleavage of the carbon-oxygen bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The lactam (pyrrolin-2-one) group could undergo hydrolysis to form an amino acid. The methoxy groups could be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar lactam group and methoxy groups could impact the compound’s solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity
5-Aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones, a class of compounds related to the specified chemical, have been synthesized through the reaction of methyl esters of acylpyruvic acids with aromatic aldehydes and 2,2-dimethoxyethanamine. The structures of these compounds were confirmed by IR and 1H NMR spectroscopy. Their antibacterial and analgesic activities were investigated, highlighting the potential of these compounds in medical research and pharmaceutical applications (Gein et al., 2010; Gein et al., 2010).
Electroorganic Chemistry
In the field of electroorganic chemistry, 1-Methoxycarbonyl-2,5-dimethoxypyrrolidine, a compound structurally similar to the specified chemical, was used in the formation of the 9-Azabicyclo(4.2.1)nonane skeleton, which further emphasizes the versatility of these compounds in synthetic organic chemistry (Shono et al., 1987).
Reactivity and Substitution Reactions
The reactivity of 5-(3,4-Dimethoxyphenyl)pyrazine-2,3-dicarbonitrile, a compound with a similar structural framework, with methanol under basic conditions was studied. This research provides insights into the selectivity between addition and substitution reactions, which is crucial for understanding the chemical behavior and potential applications of such compounds in synthetic and medicinal chemistry (Tsuzuki et al., 1985).
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-25-10-4-9-21-17(13-7-8-14(26-2)15(11-13)27-3)16(19(23)20(21)24)18(22)12-5-6-12/h7-8,11-12,17,23H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPXQTHIKSURHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2CC2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-4-(cyclopropylcarbonyl)-3-hydroxy-1-(3-methoxypropyl)-3-pyrrolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-({4-[(diethylamino)methyl]phenyl}methyl)-3-fluoropyridine-2-carboxamide](/img/structure/B2537077.png)

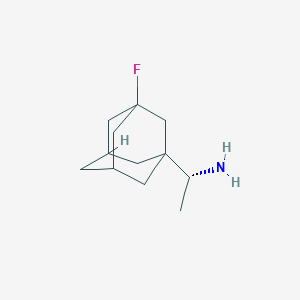

![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)

![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)
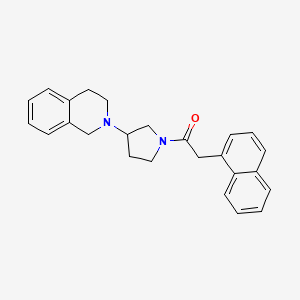
![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)
![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)
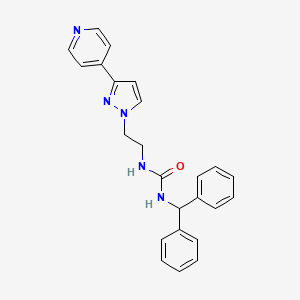
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)
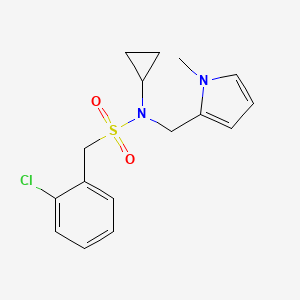
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)